molecular formula C20H19FN4O3S2 B2985798 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 951528-90-8

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Katalognummer: B2985798
CAS-Nummer: 951528-90-8
Molekulargewicht: 446.52
InChI-Schlüssel: BDKLHOPOOJIUFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a thiazolo[3,2-b][1,2,4]triazole core fused with a 2-fluorophenyl group. The ethyl linker connects this moiety to a substituted benzenesulfonamide group (2-methoxy-5-methyl). The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as inferred from analogous pathways in and .

Eigenschaften

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S2/c1-13-7-8-17(28-2)18(11-13)30(26,27)22-10-9-14-12-29-20-23-19(24-25(14)20)15-5-3-4-6-16(15)21/h3-8,11-12,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKLHOPOOJIUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Implications :

  • The 2-fluorophenyl group in the target may enhance steric hindrance or π-stacking compared to 3-fluorophenyl.
  • Thiophene sulfonamides () may exhibit altered solubility or metabolic stability compared to aromatic benzenesulfonamides.

Triazolopyrimidine Sulfonamides (Pesticide Analogs)

Flumetsulam ():
A triazolopyrimidine sulfonamide herbicide, flumetsulam shares sulfonamide functionality but diverges in core structure and substitution:

  • Core : Triazolo[1,5-a]pyrimidine vs. thiazolo-triazole.
  • Substituents : 2,6-Difluorophenyl and methyl groups vs. 2-fluorophenyl and methoxy-methylbenzene .

Functional Relevance :

  • Flumetsulam’s herbicidal activity suggests sulfonamide-triazole hybrids may target acetolactate synthase (ALS). The target compound’s biological activity (if any) could involve analogous enzyme inhibition.

Spectral Signatures

  • IR Spectroscopy :
    • Target compound’s sulfonamide group would show νS=O at ~1150–1350 cm⁻¹, similar to ’s νC=S (1247–1255 cm⁻¹) .
    • Absence of νNH in the target (if alkylated) vs. presence in ’s thione tautomers (3278–3414 cm⁻¹) .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can low yields in intermediate steps be addressed?

The synthesis typically involves multi-step reactions, including cyclocondensation of thiazole-triazole precursors and sulfonamide coupling. Key challenges include low yields during the formation of the thiazolo[3,2-b][1,2,4]triazole core. Methodological improvements:

  • Use Pd-catalyzed cross-coupling for aromatic fluorination (e.g., 2-fluorophenyl substitution) to enhance regioselectivity .
  • Optimize solvent systems (e.g., THF/H2O mixtures) and temperature control during heterocycle formation to minimize side products .
  • Employ microwave-assisted synthesis for time-sensitive steps, reducing degradation .

Q. How is the compound structurally characterized, and what analytical techniques validate its purity?

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., methoxy group at C2 of the benzenesulfonamide) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H]<sup>+</sup> at m/z 485.12) .
  • HPLC-PDA: Purity >95% confirmed using C18 columns with acetonitrile/water gradients .

Q. Table 1: Key Spectroscopic Data

TechniqueObservationsReference
<sup>1</sup>H NMRδ 7.85 (d, J=8.4 Hz, Ar-H), δ 3.92 (s, OCH3), δ 2.45 (s, CH3)
HRMSm/z 485.1245 (calculated), 485.1239 (observed)

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) affect bioactivity?

Comparative SAR studies reveal:

  • Fluorophenyl group: Enhances metabolic stability due to reduced cytochrome P450 interactions. Bioactivity increases 3-fold in kinase inhibition assays compared to chlorophenyl analogs .
  • Methoxy position: Moving the methoxy group from C2 to C3 reduces binding affinity by 50% in target engagement assays .
    Methodological approach:
  • Synthesize analogs via Suzuki-Miyaura coupling for diverse aryl substitutions .
  • Validate using surface plasmon resonance (SPR) to quantify binding kinetics .

Q. How can contradictory data between in vitro bioactivity and computational docking studies be resolved?

Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:

  • Molecular Dynamics Simulations: Assess ligand-protein interactions over 100 ns trajectories to identify stable binding poses .
  • Crystallography: Co-crystallize the compound with its target (e.g., kinase domain) to resolve ambiguous docking results .
  • Alanine Scanning Mutagenesis: Validate critical binding residues predicted computationally .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties, and how is metabolic stability optimized?

  • Rodent Models: Monitor plasma half-life (t1/2) and bioavailability via IV/PO dosing. For this compound, t1/2 = 4.2 hours in mice .
  • Liver Microsome Assays: Identify metabolic hotspots (e.g., sulfonamide hydrolysis) using LC-MS/MS. Introduce methyl groups at C5 to block oxidative metabolism .
  • Co-solvent Systems: Improve solubility for in vivo dosing using 10% DMSO/40% PEG-400 .

Q. Table 2: Pharmacokinetic Parameters in Murine Models

ParameterValueMethodReference
t1/24.2 hLC-MS/MS (plasma)
Cmax1.8 µMHPLC-UV after 10 mg/kg PO dose
Bioavailability32%AUC0-24h comparison (IV vs. PO)

Q. How can target engagement be confirmed in cellular assays despite off-target effects?

  • Chemical Proteomics: Use photoaffinity probes to pull down binding proteins from cell lysates .
  • RNAi Knockdown: Silence the hypothesized target (e.g., kinase X) and assess loss of compound activity .
  • Thermal Shift Assays (TSA): Monitor protein melting shifts (+/- compound) to confirm direct binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.